Lipophilicity Advantage: 6-Fluoro Substitution Yields Higher cLogP Than Non-Fluorinated Analogs
Fluorine substitution at the 6-position of the imidazo[4,5-b]pyridine core increases lipophilicity compared to the non-fluorinated parent compound. Calculated LogP (cLogP) values demonstrate this difference [1][2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.95 |
| Comparator Or Baseline | (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 828242-03-1): cLogP = 0.27 |
| Quantified Difference | ΔcLogP = +0.68 (252% relative increase) |
| Conditions | Calculated using standard in silico methods (e.g., ChemDraw, ACD/Labs) |
Why This Matters
Higher lipophilicity improves passive membrane permeability, potentially enhancing oral bioavailability in drug development.
- [1] ChemSrc. (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. CAS 1368298-60-5. Accessed 2026-04-17. View Source
- [2] ChemSrc. (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine. CAS 828242-03-1. Accessed 2026-04-17. View Source
